

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Intermedine

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Compound of Interest

Compound Name: (+)-Intermedine

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Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family. PAs are a large group of heterocyclic secondary metabolites known for their biological activities, including significant hepatotoxicity. The toxicity of these compounds is a major concern in herbal medicine and for livestock that may graze on PA-containing plants. A thorough understanding of the chemical structure and stereochemistry of individual PAs like **(+)-Intermedine** is crucial for toxicological studies, the development of analytical detection methods, and potential derivatization for pharmaceutical applications. This guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and methods for the structural elucidation of **(+)-Intermedine**.

Chemical Structure and Properties

(+)-Intermedine is a monoester pyrrolizidine alkaloid. Its structure consists of a necine base, retronecine, esterified with a necic acid, (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The molecular formula of **(+)-Intermedine** is C₁₅H₂₅NO₅, and its molecular weight is 299.36 g/mol.

Stereochemistry and Absolute Configuration

The stereochemistry of **(+)-Intermedine** is critical to its biological activity. The molecule contains multiple chiral centers, and its absolute configuration has been determined through spectroscopic analysis and its chemical relationship to other compounds of known stereochemistry. The systematic IUPAC name for **(+)-Intermedine**, which precisely defines its stereochemistry, is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.

The designation "(+)" in its name indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. The specific rotation is a key physical constant for chiral molecules.

Table 1: Physicochemical Properties of **(+)-Intermedine**

Property	Value	Source
Molecular Formula	C15H25NO5	PubChem
Molecular Weight	299.36 g/mol	PubChem
CAS Number	10285-06-0	PubChem
IUPAC Name	[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate	PubChem

Note: Specific experimental values for optical rotation and melting point are not consistently reported in readily available literature.

Structural Elucidation of (+)-Intermedine: Experimental Protocols

The structural elucidation of **(+)-Intermedine**, like other pyrrolizidine alkaloids, involves a combination of isolation from natural sources and characterization using various spectroscopic techniques.

Isolation and Purification

A general protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material is as follows:

- **Extraction:** The dried and powdered plant material is typically extracted with an organic solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction to ensure efficient removal of the alkaloids.
- **Acid-Base Extraction:** The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with a non-polar organic solvent. The acidic aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted into a solvent like chloroform or dichloromethane.
- **Chromatographic Purification:** The resulting crude alkaloid mixture is further purified using chromatographic techniques. Column chromatography using silica gel or alumina is a common first step, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure **(+)-Intermedine**.

Spectroscopic Analysis

The definitive structure and stereochemistry of **(+)-Intermedine** are determined through a combination of the following spectroscopic methods:

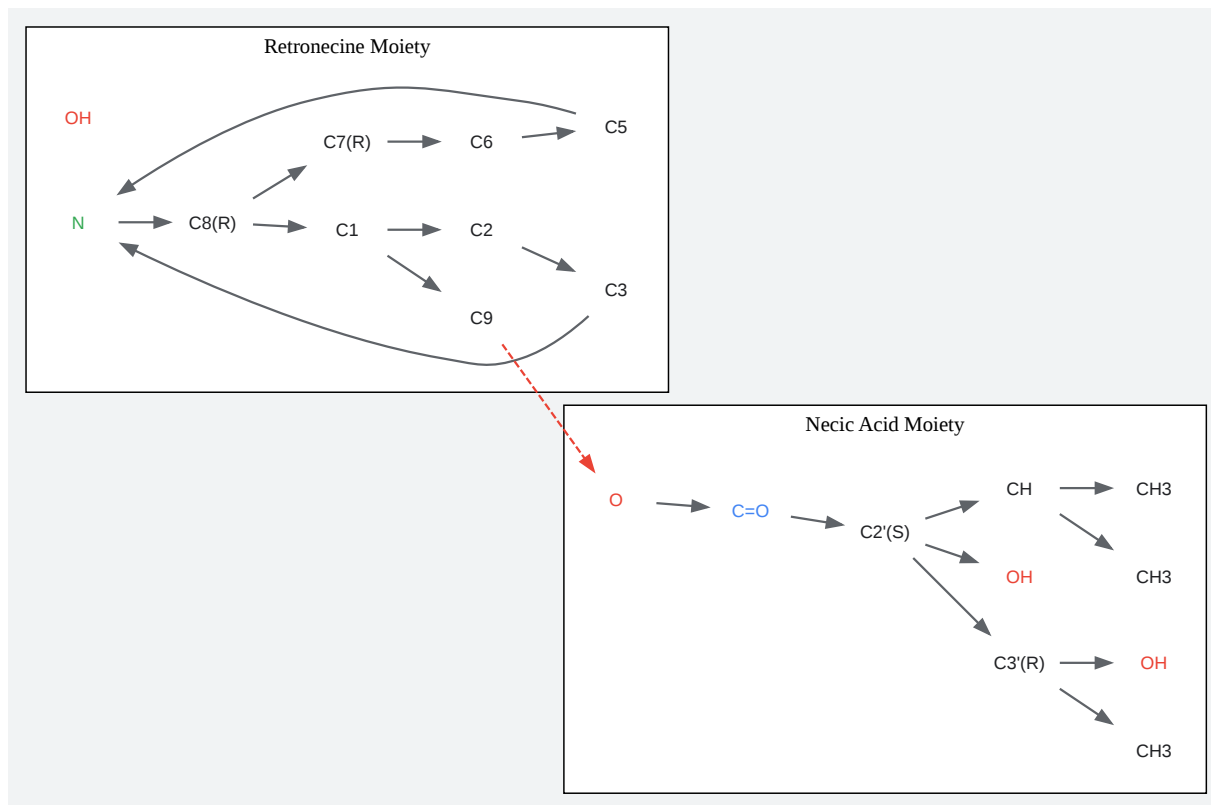
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule.
 - ^1H NMR: Provides information on the number and connectivity of protons. Chemical shifts, coupling constants (J-values), and multiplicity patterns are used to assign protons to specific positions in the molecule.
 - ^{13}C NMR: Reveals the number of unique carbon atoms and their chemical environment.
 - 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are essential to establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural components, such as the necine base and the necic acid.
- **X-ray Crystallography:** This technique provides the most definitive three-dimensional structure of a molecule. However, it requires the compound to be in a crystalline form, which can be challenging to obtain for some natural products. To date, no public X-ray crystal structure of **(+)-Intermedine** has been reported.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of **(+)-Intermedine**, highlighting its key functional groups and stereocenters.

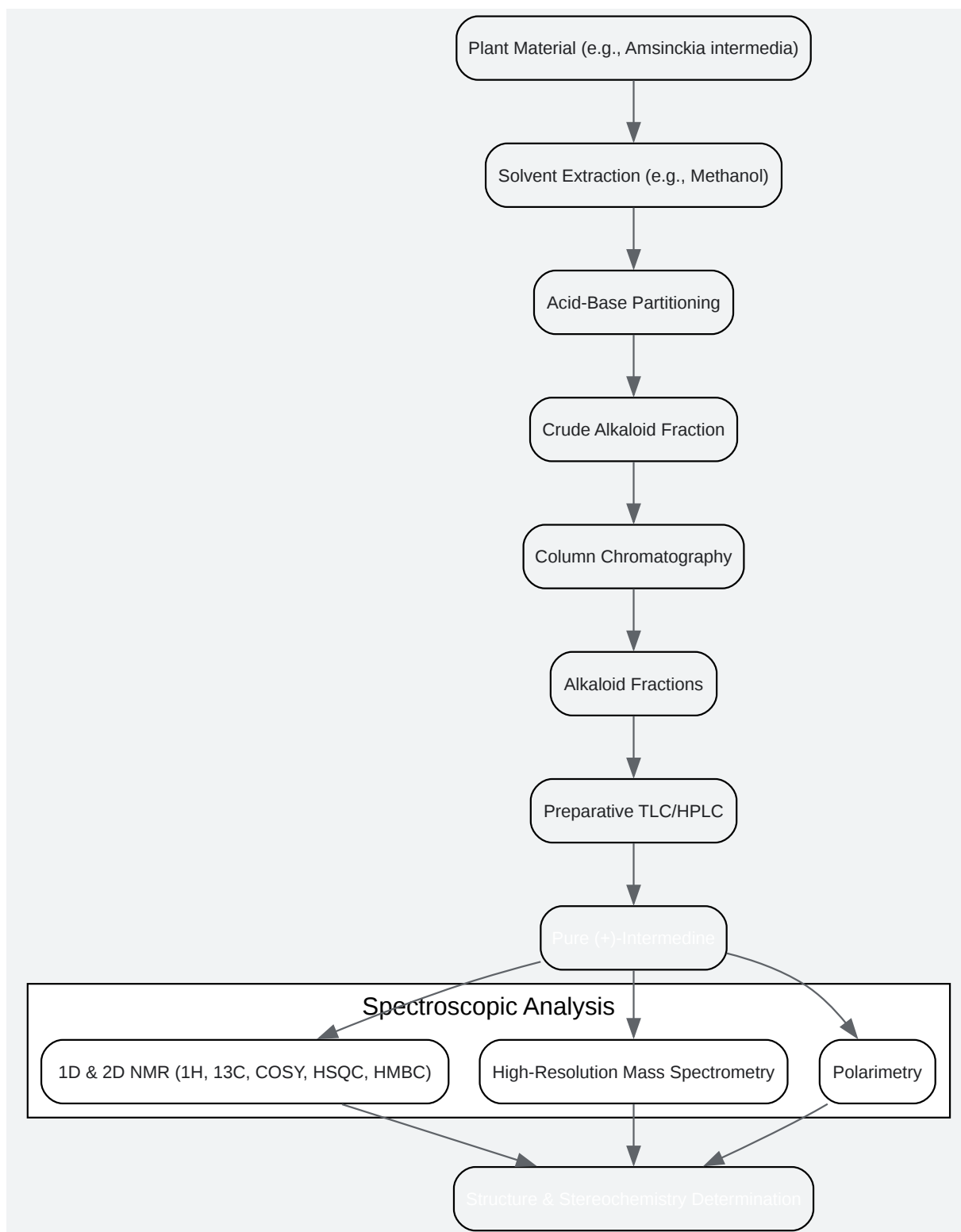


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Caption: Chemical structure of **(+)-Intermediate**.

Logical Workflow for Structural Elucidation

The process of identifying and characterizing **(+)-Intermediate** from a plant source follows a logical experimental workflow.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com